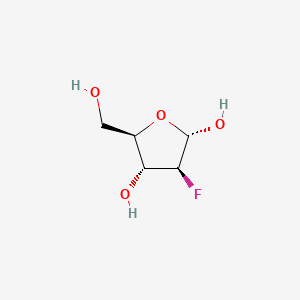

2-Deoxy-2-fluoro-alpha-d-arabinofuranose

Description

BenchChem offers high-quality 2-Deoxy-2-fluoro-alpha-d-arabinofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-2-fluoro-alpha-d-arabinofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

172102-39-5 |

|---|---|

Molecular Formula |

C5H9FO4 |

Molecular Weight |

152.121 |

IUPAC Name |

(2S,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5+/m1/s1 |

InChI Key |

RTUWTJAKZMHWBQ-LECHCGJUSA-N |

SMILES |

C(C1C(C(C(O1)O)F)O)O |

Synonyms |

alpha-D-Arabinofuranose, 2-deoxy-2-fluoro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Deoxy-2-fluoro-alpha-d-arabinofuranose: A Cornerstone for Advanced Nucleoside Analogs

This guide provides an in-depth exploration of 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, a pivotal fluorinated monosaccharide in the landscape of modern drug discovery. While this sugar moiety itself is not the final active pharmaceutical ingredient, its strategic incorporation into nucleoside structures has paved the way for significant advancements in antiviral and anticancer therapies. We will dissect the synthesis, properties, and profound impact of this molecule, with a particular focus on its protected precursor, 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose (CAS No. 97614-43-2), which serves as the workhorse in synthetic applications.

The Strategic Advantage of Fluorination in Carbohydrate Chemistry

The introduction of a fluorine atom into a carbohydrate scaffold, such as in 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, is a deliberate and impactful strategic decision in medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—impart several advantageous characteristics to the resulting nucleoside analogs.[1][2] The fluorine atom at the 2'-position enhances the stability of the glycosidic bond, making the nucleoside analog more resistant to enzymatic degradation and thereby increasing its in vivo half-life.[1] This enhanced stability is a critical factor in the development of effective therapeutics.

Physicochemical Properties and Handling

The direct subject of this guide, 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, is typically generated and used in situ or as a transient intermediate. For practical synthetic applications, its protected form, 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose, is the commercially available and utilized compound.[1][] Its key properties are summarized below:

| Property | Value | Source |

| CAS Number | 97614-43-2 | , |

| Molecular Formula | C26H21FO7 | |

| Molecular Weight | 464.44 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 82-90 °C | |

| Optical Rotation | [a]D20 = +74 ± 2º (c=1 in CH2Cl2) | |

| Storage Conditions | 0-8°C, keep in a dark place, sealed in dry conditions | , |

The benzoyl protecting groups are instrumental in facilitating selective glycosylation reactions, which are central to the synthesis of nucleosides and oligosaccharides.[] These groups render the molecule stable for storage and handling while allowing for their removal under controlled conditions to reveal the reactive hydroxyl groups when needed.

Synthesis of the Core Intermediate

The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a critical process, with several methodologies developed to achieve this transformation efficiently. A common and effective approach involves the fluorination of a suitably protected ribofuranose precursor.

Caption: Synthetic route to the protected fluorinated intermediate.

One well-documented method utilizes (Diethylamino)sulfur trifluoride (DAST) as the fluorinating agent.[4][5] In this reaction, the hydroxyl group at the C2 position of 1,3,5-tri-O-benzoyl-α-d-ribofuranose is replaced with a fluorine atom.[4][5] This reaction proceeds with an inversion of stereochemistry at the C2 position, leading to the desired arabinofuranose configuration. The choice of DAST is predicated on its efficacy in this type of deoxofluorination reaction.[4]

Experimental Protocol: Synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose

This protocol is a synthesis of methodologies described in the literature.[4]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,3,5-tri-O-benzoyl-α-d-ribofuranose (1 equivalent) in anhydrous dichloromethane.

-

Fluorination: Cool the solution to 0°C in an ice bath. Add DAST (3 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40°C for 16 hours.

-

Quenching: Cool the reaction mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Separate the organic layer and wash it sequentially with water and saturated aqueous NaHCO3.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose.

Application in the Synthesis of Bioactive Nucleosides

The primary and most significant application of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose is as a key building block for the synthesis of fluorinated nucleoside analogs.[1][] These analogs have demonstrated potent antiviral and anticancer activities.[1] A prime example is Clofarabine, a purine nucleoside analog used in the treatment of leukemia.

The general workflow for the synthesis of such nucleoside analogs involves several key steps:

Caption: General workflow for nucleoside analog synthesis.

Mechanism of Action of Derived Nucleoside Analogs

Once administered, the fluorinated nucleoside analog is transported into the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form.[6] This triphosphate analog can then act as a competitive inhibitor of DNA polymerases or be incorporated into the growing DNA chain.[7][8] The presence of the 2'-fluoro-arabinofuranosyl moiety often leads to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[8]

For instance, the triphosphate of 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) has been shown to be a potent inhibitor of DNA polymerase α.[7][8] The kinetic analysis revealed a mixed-type inhibition, suggesting a chain-terminating effect.[7][8]

Future Directions and Conclusion

2-Deoxy-2-fluoro-alpha-d-arabinofuranose, primarily through its protected form, remains a cornerstone in the development of novel therapeutics. Its unique stereochemistry and the strategic placement of the fluorine atom provide a robust platform for creating nucleoside analogs with enhanced stability and potent biological activity.[1] Ongoing research continues to explore the synthesis of new derivatives and their evaluation against a range of diseases. The principles of fluorine incorporation in carbohydrate chemistry, exemplified by this molecule, will undoubtedly continue to drive innovation in drug discovery for years to come.

References

- Reichman, U., Hollenberg, D. H., Chu, C. K., & Fox, J. J. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives.

-

ChemBK. (2024, April 9). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose. Retrieved from [Link]

- Damha, M. J., & Wilds, C. J. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3533–3543.

- Sharma, R., & Alauddin, M. M. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLoS One, 13(5), e0196342.

-

PubChem. (n.d.). 2-Deoxy-2-fluoro-alpha-D-arabinofuranose. Retrieved from [Link]

- Wright, J. A., & Fox, J. J. (1970). Nucleosides. LX. Fluorocarbohydrates. 22. Synthesis of 2-deoxy-2-fluoro-D-arabinose and 9-(2-deoxy-2-fluoro-.alpha. and .beta.-D-arabinofuranosyl)adenines. The Journal of Organic Chemistry, 35(12), 4052–4057.

- Tann, C. H., Brodfuehrer, P. R., Brundidge, S. P., Sapino, C., & Howell, H. G. (1985). A three-step synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. The Journal of Organic Chemistry, 50(19), 3644–3647.

-

iChemical. (n.d.). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose, CAS No. 97614-43-2. Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate. Retrieved from [Link]

- Nakashima, H., Azuma, A., & Tanaka, M. (2001). The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. Biological and Pharmaceutical Bulletin, 24(5), 572–575.

- Wang, T., & Li, W. (2026). Expeditious Synthesis of 2‐Deoxy‐2‐perfluoroalkyl Glycosides.

-

Azuma, A., Nakashima, H., & Tanaka, M. (2001). The Antitumor Mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. US6462191B1 - Synthesis of 2-deoxy-2-fluoro-arabinose derivatives - Google Patents [patents.google.com]

- 6. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]

- 7. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2'-Fluoro-Arabino Nucleic Acid (2'F-ANA) Modifications

Executive Summary

In the landscape of oligonucleotide therapeutics, the quest for the optimal balance between binding affinity, nuclease resistance, and enzymatic recruitment has led to the prominence of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) . Unlike its ribo-configured counterpart (2'F-RNA) or Locked Nucleic Acid (LNA), which lock sugars into a rigid RNA-like conformation, 2'F-ANA offers a unique "Eastern" sugar pucker.[1][2][3] This structural nuance allows it to mimic DNA sufficiently to recruit RNase H , a critical mechanism for antisense oligonucleotides (ASOs), while providing the hydrolytic stability and affinity enhancement typical of 2'-modified sugars.

This guide details the structural chemistry, synthesis parameters, and therapeutic design principles of 2'F-ANA, serving as a blueprint for researchers developing next-generation gene silencing agents.

Structural & Chemical Fundamentals

The efficacy of 2'F-ANA stems from its specific stereochemistry. While standard RNA modifications (2'-O-Me, 2'F-RNA) place the substituent in the "down" (

The "Goldilocks" Pucker: O4'-endo

The defining feature of 2'F-ANA is its sugar conformation.[4][5]

-

DNA (B-form): Predominantly C2'-endo (South).[4] Flexible, recruits RNase H.

-

RNA/LNA (A-form): Predominantly C3'-endo (North).[4] Rigid, high affinity, fails to recruit RNase H.

Why this matters: The electronegative fluorine in the

Comparison of Sugar Modifications

| Feature | DNA | RNA | 2'F-RNA | LNA | 2'F-ANA |

| 2' Substituent | -H | -OH | -F ( | -O-CH2- ( | -F ( |

| Sugar Pucker | C2'-endo (South) | C3'-endo (North) | C3'-endo (North) | Locked C3'-endo | O4'-endo (East) |

| Hybrid Helix | B-form | A-form | A-form | A-form | DNA-like / Intermediate |

| RNase H Activity | Yes | No | No | No | Yes (High) |

| Nuclease Resistance | Low | Low | High | Very High | High |

Biological Mechanism: RNase H Recruitment

The primary differentiator for 2'F-ANA in antisense applications is its ability to trigger RNase H1-mediated cleavage of the target mRNA. Most high-affinity modifications (LNA, 2'-O-Me) induce an A-form helix that the enzyme cannot bind. 2'F-ANA/RNA heteroduplexes maintain a structure compatible with the enzyme's minor groove binding requirements.

Diagram 1: Structural Logic of RNase H Activation

Caption: The "Eastern" pucker of 2'F-ANA allows formation of a DNA-like hybrid helix, permitting RNase H recruitment, whereas the "Northern" pucker of 2'F-RNA/LNA locks the helix in an A-form that evades the enzyme.

Synthesis & Manufacturing Protocols

Synthesizing 2'F-ANA oligonucleotides utilizes standard phosphoramidite chemistry, but specific adjustments are required to ensure high coupling efficiency due to the steric bulk and electronegativity of the fluorine atom.

Synthesis Parameters[7]

-

Monomers: 5'-DMT-2'-deoxy-2'-fluoro-β-D-arabinonucleoside-3'-CEP.

-

Solid Support: Standard CPG or Polystyrene (500Å or 1000Å).

-

Activator: 0.45 M Tetrazole or 0.25 M ETT (5-ethylthio-1H-tetrazole).

Protocol: Solid-Phase Synthesis Cycle

| Step | Reagent | Duration/Condition | Notes |

| 1. Detritylation | 3% DCA in Dichloromethane | Standard | Monitor trityl color (orange) for coupling efficiency. |

| 2. Activation | 0.45 M Tetrazole | N/A | Pre-mix with amidite. |

| 3. Coupling | 0.1 M Phosphoramidite | 6.0 Minutes | CRITICAL: Extend from std 2 min to 6 min to ensure >98% efficiency. |

| 4. Capping | Ac2O / N-Methylimidazole | Standard | Caps unreacted 5'-OH to prevent deletion sequences. |

| 5. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | Standard | Converts phosphite to phosphate. |

| 6. Sulfurization | PADS or DDTT | 3-5 Minutes | Optional: If phosphorothioate backbone is desired. |

Deprotection

2'F-ANA is compatible with "UltraMild" and standard deprotection strategies.

-

Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).

-

Conditions: 2 hours at Room Temperature OR 10 minutes at 65°C.

-

Note: The 2'-F bond is stable to base, unlike RNA which degrades via 2'-OH attack.

Therapeutic Applications & Design Strategy

Gapmer Design (ASO)

The most potent application of 2'F-ANA is in "Gapmer" ASOs.

-

Wings: 2-4 nucleotides of 2'F-ANA at 5' and 3' ends.

-

Function: Increase affinity (

), protect against exonucleases.

-

-

Gap: 8-10 nucleotides of DNA (or 2'F-ANA/DNA alternating).

-

Backbone: Full Phosphorothioate (PS) for bioavailability.[7]

siRNA Optimization

2'F-ANA is well-tolerated in siRNA, particularly in the sense (passenger) strand .[9]

-

Sense Strand: Can be heavily modified with 2'F-ANA to prevent sense-strand selection by RISC and increase serum stability (~6 hours vs <15 mins for unmodified RNA).[10]

-

Antisense Strand: 5' and 3' ends can be modified, but the seed region (positions 2-8) is sensitive to bulky modifications; 2'F-ANA is often better tolerated here than LNA due to the smaller steric footprint.

Diagram 2: Gapmer & siRNA Design Workflow

Caption: Workflow for integrating 2'F-ANA into ASO Gapmers (for RNase H recruitment) and siRNA (for stability and strand selection bias).

Experimental Validation Protocols

Thermal Denaturation ( ) Study

To verify the binding affinity of your 2'F-ANA modified oligo:

-

Buffer: 10 mM

, 140 mM KCl, pH 7.2 (Physiological mimic). -

Concentration: 1.0

of modified oligo + 1.0 -

Ramp: 0.5°C/min from 20°C to 90°C.

-

Expectation:

to

Serum Stability Assay

-

Incubation: Incubate 300 pmol of oligo in 90% active Fetal Bovine Serum (FBS) at 37°C.

-

Timepoints: 0, 1, 4, 8, 24 hours.

-

Quenching: Aliquot into formamide loading buffer with EDTA (stops nuclease activity).

-

Analysis: PAGE (20% polyacrylamide, 7M Urea). Visualize via Stains-All or radiolabeling.

-

Expectation: 2'F-ANA should show significant intact bands at 24h, whereas unmodified DNA/RNA degrades <1h.

References

-

Damha, M. J., et al. (1998).[7] "Hybrids of RNA and arabinonucleic acids (ANA and 2'F-ANA) are substrates for RNase H." Journal of the American Chemical Society.

-

Wilds, C. J., & Damha, M. J. (2000). "2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies." Nucleic Acids Research.

-

Watts, J. K., & Damha, M. J. (2008). "2'-Fluoroarabinonucleic acid (2'F-ANA): evolution of a versatile gene silencing agent." Canadian Journal of Chemistry.

-

Glen Research. "2'-F-Arabinonucleic Acid (2'-F-ANA)."[2][4] The Glen Report.

-

Dowdy, S. F., et al. (2006). "Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA)." Nucleic Acids Research.

Sources

- 1. 2'-F-ANA-A Oligo Modifications from Gene Link [genelink.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Damha Research Group Focus [damha-group.mcgill.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

Fluorinated Arabinose Nucleosides: Structural Dynamics and Therapeutic Mechanisms

Topic: Biological properties of fluorinated arabinose nucleosides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into the arabinose sugar moiety of nucleosides represents a pivotal advancement in medicinal chemistry. Unlike their ribose counterparts, fluorinated arabinose nucleosides (FANs) —exemplified by the therapeutic agent Clofarabine and the oligonucleotide modification 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) —exhibit unique stereoelectronic properties. The high electronegativity of fluorine, combined with the inverted stereochemistry at the C2' position, locks the sugar into specific conformations (puckers) that drastically alter enzymatic recognition, metabolic stability, and binding affinity.[1]

This guide dissects the biological properties of FANs, moving from structural chemistry to intracellular pharmacodynamics, and provides validated experimental workflows for their characterization.

Part 1: Structural Biology & The "Fluorine Effect"

The Stereoelectronic Lock: Sugar Pucker Mechanics

The biological efficacy of FANs is dictated by the conformation of the furanose ring. Native RNA adopts a C3'-endo (North) pucker, while DNA favors C2'-endo (South) .[1][2]

-

The Arabinose Shift: In standard arabinose nucleosides (e.g., Cytarabine), the 2'-OH is "up" (β-face). This creates steric clash with the base, forcing the sugar into a C2'-endo or C1'-exo conformation.

-

The Fluorine Impact: When the 2'-OH is replaced by fluorine (2'-F-ara), the strong electronegativity of fluorine (Gauch effect) and the C-F bond alignment shift the conformational equilibrium.

-

2'F-ANA Pucker: Unlike DNA or RNA, 2'F-ANA predominantly adopts an O4'-endo (East) pucker.[2] This unique conformation allows 2'F-ANA oligonucleotides to mimic the B-form helix of DNA while maintaining high binding affinity for RNA targets, a critical feature for recruiting RNase H in antisense therapeutics.

-

Metabolic Resistance

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H or C-OH bonds.

-

Glycosidic Stability: The electron-withdrawing nature of the 2'-fluorine destabilizes the oxocarbenium ion transition state required for acid-catalyzed hydrolysis. This renders FANs highly resistant to depurination/depyrimidination under acidic conditions (e.g., gastric environment or lysosomal compartments).

-

Nuclease Resistance: 2'F-ANA backbones resist degradation by serum exonucleases, extending the half-life of oligonucleotide therapies from minutes to hours/days.

Part 2: Small Molecule Therapeutics – The Clofarabine Paradigm

While Fludarabine is often grouped here, it is technically a base-fluorinated arabinoside (2-fluoro-ara-A). Clofarabine (2-chloro-2'-fluoro-arabino-adenine) is the archetypal sugar-fluorinated drug. Its mechanism illustrates the potency of this class.

Mechanism of Action (MoA)

Clofarabine acts as a "Trojan horse," entering the cell and disrupting DNA synthesis via three synergistic pathways.

-

Transport & Activation: Enters via hENT1/hCNT transporters. It is a superior substrate for Deoxycytidine Kinase (dCK) compared to Cladribine, leading to rapid intracellular accumulation of mono-, di-, and triphosphates.

-

RNR Inhibition (The Self-Potentiation Loop): The diphosphate metabolite (Cl-F-ara-ADP) binds to the regulatory

-subunit of Ribonucleotide Reductase (RNR) . This inhibits the reduction of NDPs to dNTPs, depleting the cellular dNTP pool.[3][4] -

DNA Polymerase Inhibition: The triphosphate (Cl-F-ara-ATP) competes with dATP for DNA polymerase

and

Visualization: Signaling & Apoptosis Pathway

The following diagram maps the intracellular cascade of Clofarabine, highlighting the dual-targeting mechanism.

Caption: Dual-mechanism of Clofarabine: RNR inhibition depletes dNTPs, enhancing the probability of triphosphate incorporation into DNA.

Part 3: Comparative Pharmacology

The table below contrasts Clofarabine with other purine nucleoside analogs. Note the superior half-life of the Clofarabine triphosphate, which supports once-daily dosing.

| Feature | Clofarabine | Fludarabine | Cytarabine (Ara-C) |

| Chemical Class | 2-Cl, 2'-F-arabino-A | 2-F-arabino-A | Arabino-C |

| Fluorine Position | Sugar (C2') | Base (C2) | None |

| Primary Target | DNA Pol + RNR | DNA Pol | DNA Pol |

| dCK Affinity (Km) | High (~14 | Moderate | Moderate |

| Intracellular T1/2 (TP) | > 24 Hours | ~8 Hours | ~2-3 Hours |

| Acid Stability | High (Oral potential) | Low (IV only) | Low |

| RNR Inhibition | Potent (Target: | Weak | None |

Part 4: Experimental Protocols

Protocol A: Intracellular Nucleotide Analysis (LC-MS/MS)

Objective: Quantify the conversion of prodrug to active triphosphate.

Reagents:

-

Extraction Buffer: 70% Methanol / 30% H2O (pre-chilled to -20°C).

-

Internal Standard:

C-labeled ATP or Cl-F-ara-ATP standard. -

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile.

Workflow:

-

Treatment: Treat

cells (e.g., CCRF-CEM) with 1 -

Quench: Wash cells

with ice-cold PBS. Aspirate completely. -

Extraction: Add 500

L cold Extraction Buffer. Vortex 30s. Incubate at -20°C for 2 hours. -

Clarification: Centrifuge at 15,000

g for 15 min at 4°C. Collect supernatant. -

Reconstitution: Evaporate supernatant under nitrogen flow. Reconstitute in 100

L water. -

Analysis: Inject 10

L onto a C18 column (e.g., Thermo Accucore aQ).-

Gradient: 0-5 min (100% A), 5-15 min (Linear to 30% B).

-

Detection: MRM mode monitoring parent

fragment transitions (e.g., 500

-

Protocol B: Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: Assess the ability of the diphosphate metabolite to inhibit dNTP production.[3]

Principle: Measures the reduction of

Workflow:

-

Enzyme Prep: Isolate recombinant human RNR (R1 and R2 subunits). Mix 1:1 ratio.

-

Reaction Mix:

-

Buffer: 50 mM HEPES (pH 7.2), 4 mM MgCl

, 2 mM DTT. -

Substrate: 50

M -

Effector: ATP (2 mM) to activate the enzyme.

-

Inhibitor: Serial dilutions of the diphosphate analog (e.g., Cl-F-ara-ADP). Note: Do not use the prodrug; RNR requires the diphosphate form.

-

-

Incubation: 37°C for 20 minutes.

-

Termination: Boil at 100°C for 2 minutes.

-

Separation: TLC on PEI-cellulose plates using 1M acetic acid / 1M LiCl.

-

Quantification: Scintillation counting of the dCDP spot vs CDP spot.

-

Calculation: Plot % Activity vs [Inhibitor] to determine IC50.

Part 5: Oligonucleotide Applications (2'F-ANA)

While small molecules target enzymes, 2'F-ANA is used to modify the backbone of antisense oligonucleotides (ASOs).

-

RNase H Recruitment: Unlike 2'-O-Methyl (2'OMe) or Locked Nucleic Acid (LNA) modifications which induce a "North" pucker and abolish RNase H activity, 2'F-ANA's "East" pucker is compatible with RNase H binding.

-

Gapmer Design: A typical high-potency ASO design involves a "Gapmer" structure:

-

Wings: 2'F-ANA modified bases (High affinity, nuclease resistance).[5]

-

Core: DNA bases (activates RNase H cleavage of the target mRNA).

-

Result: 10-100x increase in potency compared to standard phosphorothioate DNA.

-

Visualization: Experimental Workflow for 2'F-ANA Validation

Caption: Development pipeline for 2'F-ANA antisense oligonucleotides.

References

-

Montgomery, J. A., et al. (1992). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry. Link

-

Bonate, P. L., et al. (2006). Discovery and development of clofarabine: a nucleoside analogue for treating cancer. Nature Reviews Drug Discovery. Link

-

Watts, J. K., & Damha, M. J. (2008). 2'-Fluoroarabinonucleic acid (2'F-ANA): History, properties, and new frontiers. Canadian Journal of Chemistry. Link

-

Parker, W. B., et al. (1991). Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyladenine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosylcytosine. Biochemistry. Link

-

Yamauchi, T., et al. (2001). Intracellular concentration of clofarabine triphosphate in patients with acute leukemia. Cancer Chemotherapy and Pharmacology. Link

-

FDA Label. (2004). Clolar (Clofarabine) Injection Prescribing Information. Link

Sources

An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose: A Key Intermediate in Nucleoside Analog Synthesis

This guide provides an in-depth technical overview of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose, a pivotal fluorinated carbohydrate derivative. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of modified nucleosides and other complex biomolecules. This document will delve into the compound's nomenclature, chemical properties, synthesis, and significant applications, with a focus on providing practical, field-proven insights.

Nomenclature and Identification

Accurate identification of chemical compounds is critical for scientific communication and reproducibility. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose is known by several synonyms across various chemical databases and commercial suppliers.

Primary Name and Synonyms

The most commonly accepted name is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose . However, a comprehensive list of synonyms is essential for exhaustive literature and database searches.

| Synonym | Source Identifier/Context |

| 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Common alternative nomenclature[][2] |

| 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Variation in naming convention[] |

| 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-Tribenzoate | Ester nomenclature variation[][3] |

| [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | IUPAC Name[][3][4] |

| (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate | Alternative systematic name[][3] |

| α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | Index name[3] |

| 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Common in nucleoside chemistry literature[5] |

| 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose | Simplified common name[6][7] |

| 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose | An incorrect synonym sometimes found in databases[3][7] |

Chemical Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 97614-43-2[][2][3][4][5][6][7][8] |

| PubChem CID | 11754171[3] |

| MDL Number | MFCD00083339[2][5][8] |

| EC Number | 619-281-1[3] |

| InChI Key | JOAHVPNLVYCSAN-UXGLMHHASA-N[][8] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and reaction setup.

| Property | Value |

| Molecular Formula | C₂₆H₂₁FO₇[][2][3][6] |

| Molecular Weight | 464.44 g/mol [][2][3][4] |

| Appearance | White to off-white crystalline powder or solid[][2][4] |

| Melting Point | 74-77 °C[] or 82-90 °C[2] (Varies with purity) |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[] |

| Optical Rotation | [a]D20 = +74 ± 2º (c=1 in CH₂Cl₂)[2] |

| Storage Conditions | Store at 2-8°C[][2] or Room Temperature[6] in an inert atmosphere[9] |

Synthesis and Mechanism

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose is a synthetic carbohydrate. A common and effective method for its synthesis involves the fluorination of a protected ribofuranose precursor.

Synthetic Workflow

A widely used synthetic route starts from the readily available 1,3,5-tri-O-benzoyl-α-d-ribofuranose. The key transformation is the nucleophilic substitution of the C2 hydroxyl group with a fluoride ion, which proceeds with an inversion of stereochemistry.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and represents a reliable method for the synthesis.[10]

Materials:

-

1,3,5-tri-O-benzoyl-α-d-ribofuranose

-

Dichloromethane (CH₂Cl₂)

-

(Diethylamino)sulfur trifluoride (DAST)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve 1,3,5-tri-O-benzoyl-α-d-ribofuranose (10.8 mmol) in dichloromethane (75 ml).

-

To the stirred solution, add DAST (32.4 mmol) dropwise.

-

Heat the resulting mixture to 40°C and stir for 16 hours.

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous NaHCO₃ (50 ml).

-

Separate the organic layer and wash it sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield the final product.

Expert Insight: The use of DAST as a fluorinating agent is effective but requires careful handling due to its reactivity and potential hazards. The reaction proceeds via an Sₙ2 mechanism, leading to the inversion of configuration at the C2 position, thus converting the ribo- configuration to the arabino- configuration.

Applications in Drug Development

The primary utility of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose lies in its role as a versatile intermediate for the synthesis of biologically active nucleoside analogs.[2][11][12] The presence of the fluorine atom at the 2'-position imparts unique electronic properties and can enhance the metabolic stability and biological activity of the resulting nucleosides.[]

Synthesis of Antiviral and Anticancer Agents

This fluorinated sugar is a key building block for several important therapeutic agents.

Caption: General scheme for the synthesis of nucleoside analogs.

-

Clofarabine: This compound is a second-generation purine nucleoside analog used in the treatment of certain types of leukemia.[11] The synthesis of Clofarabine relies on the coupling of a derivative of the title compound with 2-chloroadenine.

-

FIAU (Fialuridine): 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil is a potent antiviral nucleoside. Its synthesis also utilizes this fluorinated sugar intermediate.[11]

Role in Glycosylation Studies and Prodrug Development

The benzoyl protecting groups facilitate selective glycosylation reactions, making it a valuable tool in glycochemistry research.[] Furthermore, its derivatives are explored in prodrug development to improve the pharmacokinetic properties of parent drugs.[]

Application in PET Imaging

Radiolabeled versions of this scaffold, such as with ¹⁸F, are used to synthesize PET (Positron Emission Tomography) imaging agents for applications like monitoring suicide gene expression in cancer therapy.[13]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose is a cornerstone intermediate in modern medicinal chemistry and glycobiology. Its unique structural features, particularly the 2'-fluoro substitution, provide a gateway to a wide array of nucleoside analogs with significant therapeutic potential. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher working in this field. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile chemical entity.

References

-

National Center for Biotechnology Information. (n.d.). alpha-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate. PubChem Compound Database. Retrieved from [Link]

-

Pure Synth. (n.d.). 2-Deoxy-2-Fluoro-135-Tri-O-Benzoyl-Alpha-D-Arabinofuranose 98.0%(GC). Retrieved from [Link]

-

Damha, M. J., et al. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3513–3526. Retrieved from [Link]

-

Reichman, U., et al. (1985). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate Research, 138(2), 223-229. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-L-arabinofuranose. Retrieved from [Link]

-

Alauddin, M. M., et al. (2004). Synthesis and Evaluation of 2′-Deoxy-2′-18F-Fluoro-5-Fluoro-1-β-d-Arabinofuranosyluracil as a Potential PET Imaging Agent for Suicide Gene Expression. Journal of Nuclear Medicine, 45(12), 2048-2055. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. alpha-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | C26H21FO7 | CID 11754171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose 5 g | Request for Quote [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. pure-synth.com [pure-synth.com]

- 7. chembk.com [chembk.com]

- 8. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-L-arabinofuranose | 171721-00-9 [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

- 11. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose | 97614-43-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of 2′-Deoxy-2′-18F-Fluoro-5-Fluoro-1-β-d-Arabinofuranosyluracil as a Potential PET Imaging Agent for Suicide Gene Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]

Methodological & Application

How to synthesize 2'F-ANA oligonucleotides using fluorinated sugars

Application Note: High-Efficiency Synthesis of 2'F-ANA Oligonucleotides

Abstract

This guide details the solid-phase synthesis of 2'F-ANA oligonucleotides, a potent class of antisense derivatives. Unlike 2'-F-RNA, which adopts a rigid RNA-like (North) conformation, 2'F-ANA adopts a DNA-like (East/O4'-endo) pucker.[1] This unique structural attribute allows 2'F-ANA/RNA hybrids to recruit RNase H, enabling catalytic degradation of target mRNA while offering superior nuclease resistance and binding affinity. This protocol focuses on critical modifications to standard phosphoramidite cycles—specifically coupling times and activator selection—to ensure high-yield synthesis.

Introduction: The 2'F-ANA Advantage

In the landscape of therapeutic oligonucleotides, 2'F-ANA stands out due to its "chameleon-like" properties. While chemically similar to RNA (presence of a 2'-substituent), its stereochemistry (β-D-arabinose) mimics DNA.[2][3][4][5]

-

Conformational Pucker: The 2'-fluorine in the arabino configuration (top face) steers the sugar into an O4'-endo (East) pucker.[1]

-

Mechanism of Action: This conformation is structurally compatible with the catalytic domain of RNase H. Consequently, fully modified 2'F-ANA strands or chimeric "gapmers" can induce enzyme-mediated cleavage of the target RNA, a feat that 2'-F-RNA (C3'-endo) and LNA cannot achieve efficiently.

-

Stability: The C-F bond is chemically inert and highly resistant to nucleases, providing serum stability comparable to phosphorothioates but without the associated toxicity.

Materials and Reagents

To synthesize 2'F-ANA oligonucleotides, standard DNA synthesis reagents are used with specific substitutions for the monomers.

| Component | Specification | Notes |

| Monomers | 2'F-ANA Phosphoramidites (A, G, C, U/T) | Protected with standard groups (Bz-A, iBu-G, Ac-C). Dilute to 0.1 M in anhydrous acetonitrile (ACN). |

| Solid Support | Universal CPG or Nucleoside-loaded CPG | 500 Å or 1000 Å pore size recommended. |

| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Preferred. ETT or BTT (Benzylthiotetrazole) are more acidic and efficient than Tetrazole for hindered modifications. |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard DNA oxidation solution.[6] |

| Capping | Cap A (Ac2O/THF) & Cap B (N-Me-Im/THF) | Standard capping reagents. |

| Deblock | 3% Dichloroacetic acid (DCA) in DCM | Standard detritylation. |

Synthesis Protocol

The synthesis follows the standard phosphoramidite cycle but requires a critical modification to the coupling step . The electron-withdrawing nature of the fluorine atom, combined with the steric environment of the arabinose sugar, reduces the reactivity of the phosphoramidite.

The Synthesis Cycle[7][8]

Step 1: Detritylation

-

Reagent: 3% DCA in Dichloromethane.

-

Action: Removal of the 5'-DMT group.

-

Flow: Standard DNA protocol (approx. 60–80 seconds).

Step 2: Activation & Coupling (CRITICAL)

-

Reagent: 0.1 M 2'F-ANA Phosphoramidite + 0.25 M ETT.

-

Modification: The coupling time must be extended significantly compared to DNA.

-

Standard DNA Time: 1.5 – 2 minutes.

-

Required 2'F-ANA Time: 6.0 – 10.0 minutes .

-

Rationale: The extended time ensures complete coupling (>98% efficiency), preventing deletion sequences (n-1 impurities) which are difficult to remove during purification.

Step 3: Capping

-

Reagent: Cap A + Cap B.

-

Action: Acetylation of unreacted 5'-OH groups.

Step 4: Oxidation

-

Reagent: Iodine solution (0.02 M).[6]

-

Action: Conversion of Phosphite triester (P-III) to Phosphate triester (P-V).

-

Note: If synthesizing phosphorothioate (PS) backbones, replace Iodine with a sulfurizing reagent (e.g., EDITH or PADS) and contact time to 3 minutes.

Workflow Diagram

Caption: Optimized solid-phase synthesis cycle for 2'F-ANA, highlighting the extended coupling time.

Deprotection and Cleavage[10]

Unlike RNA synthesis, which requires careful removal of 2'-silyl groups, 2'F-ANA is robust. The 2'-fluorine atom is stable under standard alkaline deprotection conditions.

Protocol:

-

Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).

-

Condition: Incubate at 55°C for 16 hours .

-

Alternative (Fast): If "Fast-deprotecting" bases (e.g., Ac-dC, Pac-dA) are used in the DNA portions of a chimera, deprotection can be performed at 60°C for 2 hours or using AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 15 minutes.

-

-

Post-Processing:

Note: 2'F-ANA is compatible with Glen-Pak™ or standard RP-HPLC purification methods (DMT-on or DMT-off).

Structural Logic & Mechanism

To understand why you are synthesizing this molecule, it is vital to visualize the structural impact of the 2'-modification.

Caption: Structural divergence between 2'F-RNA and 2'F-ANA determining RNase H recruitment capability.

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Low Coupling Efficiency (<95%) | Insufficient reaction time or wet reagents. | Extend coupling to 10 mins. Ensure amidites are <50 ppm water. Use ETT activator. |

| N-1 Peaks in Mass Spec | Incomplete coupling. | Verify activator quality. Increase amidite concentration to 0.12 M. |

| Retention of Protecting Groups | Insufficient deprotection. | Ensure full 16h @ 55°C if using standard Bz/iBu protected bases. |

References

-

Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies.[2] Nucleic Acids Research.[2][5][7][8][9][10] Link

-

Glen Research. (2010).[3] 2'-F-Arabinonucleic Acid (2'-F-ANA).[1][2][3][4][5][6][10][11] Glen Report 22.21. Link

-

Watts, J. K., & Damha, M. J. (2008). 2'F-ANA: Enzymes and therapeutics. Canadian Journal of Chemistry. Link

-

Dowdy, S. F. (2017). Overcoming cellular barriers for RNA therapeutics. Nature Biotechnology. Link

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. OTS Member Highlight - Masad Damha, PhD - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 3. cambio.co.uk [cambio.co.uk]

- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]

- 6. glenresearch.com [glenresearch.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

Coupling 2-deoxy-2-fluoro-alpha-d-arabinofuranose with purine bases

Application Note: High-Precision Coupling of 2-Deoxy-2-Fluoro-α-D-Arabinofuranose with Purine Bases

Executive Summary

The coupling of 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives with purine bases is the critical bottleneck in the synthesis of second-generation nucleoside analogs like Clofarabine . Unlike natural ribose, the 2-fluoro substituent destabilizes the oxocarbenium ion intermediate and lacks the capacity for anchimeric assistance (neighboring group participation), making stereocontrol notoriously difficult.

This guide details the Anionic S_N2 Inversion Protocol (based on the Bauta/Genzyme process), which supersedes traditional Vorbrüggen silyl-Hilbert-Johnson conditions for this specific scaffold. By utilizing a 1-α-bromo donor and a potassium tert-butoxide (KOtBu) mediated coupling in a ternary solvent system, researchers can achieve high

Scientific Foundation: The "Fluorine Effect" & Mechanistic Strategy

To achieve high yields, one must understand why standard methods fail.

The Destabilized Oxocarbenium Ion

In standard nucleoside synthesis (e.g., Ribose), a 2-acyloxy group assists the departure of the leaving group at C1, forming an acyloxonium ion that blocks the

-

The Problem: In 2-deoxy-2-fluoro sugars, the highly electronegative fluorine atom at C2 withdraws electron density. This destabilizes the formation of the oxocarbenium ion (the intermediate required for S_N1 mechanisms).

-

The Consequence: If forced through an S_N1 pathway (Lewis acid catalysis), the reaction lacks facial bias, resulting in a 1:1 mixture of

and

The Solution: S_N2 Inversion

The most reliable strategy is to force an S_N2 mechanism .

-

Donor Selection: We utilize the

-bromide (1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose). The -

Mechanism: The purine base is deprotonated (activated) to attack the C1 position directly.

-

Stereochemistry: S_N2 displacement causes inversion of configuration .

-

-Bromide (Donor)

-

-Bromide (Donor)

Detailed Protocol: The Anionic Coupling Method

Target Molecule: 2-Chloro-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)adenine (Protected Clofarabine).

Reagents & Materials

| Reagent | Role | Specifications |

| Sugar Donor | Electrophile | 1-Bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose |

| Purine Base | Nucleophile | 2-Chloroadenine (dried, micronized preferred) |

| Base | Activator | Potassium tert-butoxide (KOtBu) |

| Solvent A | Polarity Modulator | tert-Amyl Alcohol (or t-BuOH) |

| Solvent B | Solubilizer | Acetonitrile (MeCN), Anhydrous (<50 ppm H2O) |

| Solvent C | Inert Carrier | Dichloromethane (DCM) or 1,2-Dichloroethane |

Step-by-Step Methodology

Step 1: Preparation of the Sugar Donor (In-Situ)

Note: The

-

Dissolve 1-O-acetyl-2-deoxy-2-fluoro-3,5-di-O-benzoyl-D-arabinofuranose in DCM (5 mL/g).

-

Cool to 0°C. Add HBr (33% in acetic acid, 4.0 equiv) dropwise.

-

Stir at 0–5°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of starting material.[6]

-

Critical Workup: Dilute with DCM, wash with ice-cold water (x2) and saturated NaHCO3 (x2) until neutral. Dry over MgSO4.[7]

-

Concentrate in vacuo below 30°C to obtain the

-bromide as a thick syrup. Do not store.

Step 2: The Anionic Coupling (Bauta Conditions)

-

Reactor Setup: Charge a flame-dried reactor with 2-Chloroadenine (1.0 equiv).

-

Solvent System: Add a pre-mixed ternary solvent system: Acetonitrile / DCM / t-Amyl Alcohol (approx. ratio 4:4:1 v/v).

-

Rationale: MeCN/DCM dissolves the sugar; t-Amyl Alcohol helps solubilize the potassium salt of the purine without acting as a nucleophile.

-

-

Base Activation: Add KOtBu (1.1 equiv) in portions at 0°C. Stir for 30–60 mins. The mixture will become a thick slurry of the purine anion.

-

Coupling: Dissolve the

-bromide (from Step 1, 1.0–1.2 equiv) in minimal DCM. Add this solution slowly to the purine slurry at -5°C to 0°C over 1 hour. -

Reaction: Allow to warm slowly to room temperature (20–25°C) and stir for 12–16 hours.

-

Monitoring: Check HPLC.

Step 3: Quench and Isolation [7]

-

Quench the reaction with 0.5 M NaHCO3.

-

Separate phases. Extract aqueous layer with DCM.

-

Combine organics, wash with brine, and dry over Na2SO4.

-

Crystallization: Concentrate the crude oil. Recrystallize from EtOH/MeOH (1:1).

-

Note: The

-anomer crystallizes preferentially, further upgrading the ratio to >99:1.

-

Visualization of Signaling & Workflow

Figure 1: Mechanistic Pathway (S_N2 Inversion)

This diagram illustrates the stereochemical inversion that ensures

Caption: The purine anion attacks the alpha-bromide from the opposite face (backside), resulting in the desired beta-anomer.

Figure 2: Process Workflow

Caption: Optimized workflow for the synthesis of protected Clofarabine minimizing anomeric impurities.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low | S_N1 character dominating. | Ensure conditions are strictly anhydrous. Lower the temperature during addition (-10°C). Ensure the bromide is purely |

| N7-Isomer Formation | Solvent too polar or temperature too high. | Increase the proportion of DCM (non-polar) in the ternary mix. Keep reaction < 0°C during initial mixing. |

| Low Yield | Hydrolysis of Bromide. | The |

| Incomplete Reaction | Poor solubility of Purine salt. | Adjust the ternary solvent ratio. Increase t-Amyl alcohol slightly to improve solubility of the potassium salt. |

References

-

Bauta, W. E., et al. (2004).[4][5] "A New Process for Antileukemic Agent Clofarabine."[2][3][4][5] Organic Process Research & Development, 8(6), 889–896.[5]

-

Source:

- Relevance: Defines the standard anionic coupling protocol using KOtBu and ternary solvents.

-

-

Montgomery, J. A., et al. (1986).[8] "Synthesis and biologic activity of 2-halo-2'-halo-2'-deoxynucleosides." Journal of Medicinal Chemistry, 29(11), 2389–2392.[8]

-

Cen, Y., & Sauve, A. A. (2010). "Efficient syntheses of clofarabine and gemcitabine from 2-deoxyribonolactone." Journal of Organic Chemistry, 75(11), 3846–3850.

-

Source:

- Relevance: Alternative synthetic routes and mechanistic discussions on fluorin

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US5034518A - 2-fluoro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl) adenine nucleosides - Google Patents [patents.google.com]

Application Note: High-Yield Radiosynthesis of [18F]FAC via the 2-Deoxy-2-Fluoro-Arabinose Pathway

Executive Summary

This application note details the optimized radiosynthesis of 1-(2-deoxy-2-[18F]fluoro-β-D-arabinofuranosyl)cytosine ([18F]FAC) . Unlike standard [18F]FDG synthesis, [18F]FAC requires precise stereochemical control to achieve the arabino configuration.

This protocol focuses on the "Sugar-First" strategy , where a ribose triflate precursor is fluorinated to generate the critical 2-deoxy-2-[18F]fluoro-arabinose intermediate , which is subsequently coupled to cytosine. We highlight the modern TMSOTf-assisted coupling method , which supersedes the older, moisture-sensitive HBr activation route, offering higher reproducibility and automation potential.

Target Application:

-

Clinical Utility: Predictive imaging for nucleoside analog therapies (e.g., Gemcitabine) and visualization of T-cell activation in immuno-oncology.

Scientific Mechanism & Strategy

Biological Mechanism: The dCK Trap

[18F]FAC mimics deoxycytidine.[1][2] Upon transport into the cell via ENT1/ENT2 transporters, it is phosphorylated by deoxycytidine kinase (dCK) to [18F]FAC-monophosphate ([18F]FAC-MP). Unlike native nucleotides, [18F]FAC-MP is resistant to deamination and further metabolism, leading to intracellular accumulation ("metabolic trapping") proportional to dCK activity.

Chemical Strategy: The C2 Inversion

The core challenge is establishing the fluorine at the C2 position in the up (arabino) configuration. Direct fluorination of arabinose is chemically unfavorable. Therefore, we utilize an SN2 nucleophilic substitution on a Ribose precursor (C2 down).

-

Starting Material: 2-O-trifluoromethanesulfonyl-1,3,5-tri-O-benzoyl-α-D-ribofuranose.

-

Reaction: [18F]Fluoride attacks C2 from the opposite side, inverting the stereocenter from Ribose

Arabinose. -

Coupling: The resulting 2-[18F]fluoro-arabinose intermediate is coupled with silylated cytosine.[1][2]

Figure 1: Chemical synthesis pathway utilizing the Ribose-to-Arabinose inversion strategy and subsequent biological trapping mechanism.

Materials & Reagents

Precursors

| Component | Specification | Role |

| Sugar Precursor | 1,3,5-Tri-O-benzoyl-2-O-methanesulfonyl-α-D-ribofuranose (or 2-O-triflate analog) | Substrate for [18F] fluorination. |

| Base Precursor | Cytosine (Must be silylated prior to use) | Nucleobase acceptor. |

| Phase Transfer | Kryptofix 2.2.2 (K222) + K₂CO₃ | Solubilizes [18F]F- in organic media. |

Critical Reagents

-

Bis-TMS-Cytosine: Prepared by refluxing cytosine in HMDS (Hexamethyldisilazane) with ammonium sulfate. Note: Freshly silylated cytosine significantly improves yields compared to commercial stocks.

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate): Lewis acid catalyst for the Friedel-Crafts-like coupling.

-

Anhydrous Acetonitrile (MeCN): Water content < 50 ppm is critical.

Detailed Experimental Protocol

Safety Warning: All procedures must be performed in a lead-shielded hot cell. Personnel must wear appropriate radiation protection gear.

Phase I: Preparation of the [18F]Fluoro-Arabinose Intermediate

-

Trapping: Trap cyclotron-produced [18F]Fluoride on a QMA carbonate ion-exchange cartridge.

-

Elution: Elute into the reaction vessel with 1.2 mL of K222/K₂CO₃ solution (in MeCN/Water).

-

Drying: Evaporate to dryness at 95°C under helium flow and vacuum. Add 1 mL anhydrous MeCN and repeat drying (azeotropic distillation) to remove all traces of water.

-

Critical Check: Residual water will hydrolyze the triflate precursor, preventing the SN2 reaction.

-

-

Fluorination:

-

Dissolve 10–15 mg of Ribose Precursor in 1 mL anhydrous MeCN.

-

Add to the dried [18F]fluoride residue.

-

Heat at 100°C for 10 minutes .

-

Result: This generates 1,3,5-tri-O-benzoyl-2-deoxy-2-[18F]fluoro-α-D-arabinofuranose.

-

Phase II: TMSOTf-Assisted Coupling

Note: This method replaces the older HBr/Acetic Acid activation, reducing synthesis time and complexity.

-

Solvent Exchange (Optional but Recommended): Evaporate the MeCN from Phase I. Re-dissolve the intermediate in Dichloromethane (DCE) or Toluene .

-

Expert Insight: While coupling can occur in MeCN, non-polar solvents like DCE often favor the desired

-anomer ratio.

-

-

Addition of Base: Add 10–15 mg of Bis-TMS-Cytosine (dissolved in 0.5 mL solvent) to the reactor.

-

Catalyst Addition: Add 150 µL of TMSOTf.

-

Reaction: Heat at 80°C for 10–15 minutes .

-

Mechanism: TMSOTf activates the C1-benzoate, creating an oxocarbenium ion which is attacked by the silylated cytosine.

-

Phase III: Deprotection & Purification

-

Hydrolysis:

-

Evaporate solvent.[3]

-

Add 0.5 mL 4N NaOH (or NaOMe in MeOH for milder conditions).

-

Heat at 60°C for 5 minutes to remove the benzoyl protecting groups.

-

-

Neutralization: Add 0.5 mL 4N HCl (or equivalent acid) to neutralize the solution to pH 7.0.

-

Purification (Semi-Prep HPLC):

-

Inject the crude mixture onto a Semi-Prep C18 column.

-

Mobile Phase: 3% Ethanol in Water (Isocratic) or 0.1% Acetic Acid/MeCN gradient.

-

Collect the product peak (typically elutes between 12–18 mins depending on flow rate).

-

-

Formulation: Pass the collected fraction through a sterile 0.22 µm filter into a sterile vial.

Quality Control (QC) Parameters

Perform QC on an aliquot of the final product.

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | Analytical HPLC (C18) | > 95% |

| Stereochemical Purity | Analytical HPLC | > 90% |

| pH | pH Strip | 4.5 – 8.5 |

| Residual Solvents | GC (Gas Chromatography) | MeCN < 410 ppm, DCE < 5 ppm |

| Radionuclidic Identity | Half-life measurement | 105 – 115 min |

| Endotoxin | LAL Test | < 17.5 EU/mL |

Analytical HPLC Conditions:

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5µm).

-

Mobile Phase: Water:Acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.[4]

-

Wavelength: 254 nm.

Troubleshooting & Optimization

Issue: Low Coupling Yield

-

Cause: Moisture contamination deactivating TMSOTf or hydrolyzing the silylated cytosine.

-

Solution: Ensure rigorous drying of the [18F]F-arabinose intermediate before adding the base. Use freshly opened TMSOTf.

Issue: Low Ratio

-

Cause: High polarity solvents stabilize the intermediate ion in a way that allows

-attack. -

Solution: Switch reaction solvent from Acetonitrile to Dichloroethane (DCE) or Toluene for the coupling step. The "Neighboring Group Participation" of the C2-fluorine is weak, so solvent control is vital for stereoselectivity.

Issue: Incomplete Deprotection

-

Cause: Benzoate groups at C3 and C5 are sterically hindered.

-

Solution: Increase hydrolysis time to 10 minutes or use 4N NaOH instead of NaOMe.

References

-

Radu, C. G., et al. (2008). "Positron emission tomography with computed tomography imaging of neuroinflammation with [18F]FAC." Proceedings of the National Academy of Sciences, 105(14), 5585–5590. Link

-

Pillai, R., et al. (2018).[2] "TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC)." PLOS ONE, 13(5), e0196784. Link[2]

-

Namavari, M., et al. (2003). "Synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosyl nucleosides." Nuclear Medicine and Biology, 30(3), 215-224.[5] Link

-

Meyer, J. P., et al. (2016). "A novel radiochemical approach to [18F]FAC." Cardiff University ORCA Repository. Link

Sources

- 1. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. d-nb.info [d-nb.info]

- 4. redalyc.org [redalyc.org]

- 5. Synthesis of 2'-deoxy-2'-[18F]fluoro-beta-D-arabinofuranosyl nucleosides, [18F]FAU, [18F]FMAU, [18F]FBAU and [18F]FIAU, as potential PET agents for imaging cellular proliferation. Synthesis of [18F]labelled FAU, FMAU, FBAU, FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Solid-Phase Synthesis of 2'-Fluoro-Arabinonucleic Acids (2'-FANA)

Introduction: The Significance of 2'-FANA in Nucleic Acid Therapeutics

2'-Fluoro-arabinonucleic acid (2'-FANA) represents a pivotal class of xenobiotic nucleic acids (XNAs) engineered for advanced therapeutic applications. Structurally, 2'-FANA are epimers of ribonucleosides, with the defining feature being the presence of a fluorine atom at the 2'-position of the sugar moiety in the "up" or arabino configuration.[1][2] This seemingly subtle stereochemical alteration imparts a unique combination of properties that are highly desirable for drug development, particularly in the fields of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

The strategic placement of the electronegative fluorine atom forces the sugar to adopt a DNA-like B-type helix conformation.[1][3] This structural mimicry is critical, as it allows 2'-FANA-containing oligonucleotides to hybridize strongly with target RNA sequences and, crucially, to elicit their degradation via the cellular enzyme RNase H.[1][3] This mechanism is a cornerstone of many antisense therapies. Furthermore, the 2'-fluoro modification provides substantial resistance to nuclease degradation, significantly enhancing the in vivo stability and pharmacokinetic profile of these therapeutic molecules.[3][4][5] The combination of high binding affinity, robust nuclease resistance, and RNase H activation makes 2'-FANA a superior chemistry for the development of potent and durable gene-silencing therapeutics.[4][6]

This document provides a comprehensive guide to the solid-phase synthesis of 2'-FANA oligonucleotides using standard phosphoramidite chemistry, designed for researchers, scientists, and professionals in the field of drug development.

The Foundation: Principles of Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-FANA oligonucleotides is accomplished using the robust and highly refined method of solid-phase synthesis, a technique pioneered by Bruce Merrifield.[7] This method involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically Controlled Pore Glass (CPG) or macroporous polystyrene (MPPS).[7][8]

The primary advantages of the solid-phase approach over traditional solution-phase synthesis are the ease of purification and the ability to use a large excess of reagents to drive reactions to completion, ensuring high step-wise efficiency.[7] After each reaction step, unreacted reagents and by-products are simply washed away, while the growing oligonucleotide remains anchored to the support. The entire process is automated on DNA synthesizers, allowing for the precise and reproducible construction of custom sequences.

The synthesis process is a cycle of four key chemical reactions, as illustrated below.

Caption: High-level workflow for 2'-FANA solid-phase synthesis.

The Four-Step Synthesis Cycle: Building the 2'-FANA Chain

The automated synthesis of a 2'-FANA oligonucleotide proceeds through a repeated cycle of four chemical reactions for each monomer added. Achieving near-quantitative yield at each step is paramount, as the overall yield of the full-length product is a function of the average step-wise efficiency raised to the power of the number of coupling cycles.[9][10]

Caption: General structure of a 2'-FANA phosphoramidite monomer.

| Component | Description & Function | Typical Supplier/Grade |

| 2'-FANA Phosphoramidites | Building blocks for synthesis (A, C, G, U). Protected at the 5'-OH (DMT), exocyclic amines, and 3'-phosphorus (cyanoethyl, diisopropylamino). [11] | Glen Research, Hongene, Amerigo Scientific |

| Solid Support | Insoluble matrix for synthesis. Typically Controlled Pore Glass (CPG) with a specific loading capacity (µmol/g). Pore size (e.g., 500Å, 1000Å) is chosen based on oligo length. [8][12] | Biosearch Technologies, Glen Research |

| Detritylation Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). Removes the 5'-DMT group. | Anhydrous, Synthesis Grade |

| Activator | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or DCI in Acetonitrile. Catalyzes the coupling reaction. | Anhydrous, Synthesis Grade |

| Capping Reagents | Cap A: Acetic Anhydride/THF/Lutidine. Cap B: 1-Methylimidazole/THF. Acetylates unreacted 5'-hydroxyls. | Anhydrous, Synthesis Grade |

| Oxidizer | 0.02 M Iodine in THF/Water/Pyridine. Oxidizes the phosphite triester to a phosphate triester. | Synthesis Grade |

| Sulfurizing Reagent | 0.05 M DDTT in Acetonitrile/Pyridine. Used for creating phosphorothioate linkages. | Anhydrous, Synthesis Grade |

| Solvents | Anhydrous Acetonitrile (for phosphoramidite and activator), Dichloromethane. | Anhydrous, <30 ppm H₂O |

| Cleavage/Deprotection | Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 mixture of Ammonium Hydroxide and 40% aq. Methylamine). [13] | ACS Grade or higher |

Detailed Experimental Protocol

This protocol outlines the automated solid-phase synthesis of a 2'-FANA oligonucleotide on a standard DNA/RNA synthesizer.

Pre-Synthesis Preparation

-

Reagent Preparation: Prepare all solutions according to the synthesizer manufacturer's specifications. Ensure all solvents, especially acetonitrile, are anhydrous.

-

Phosphoramidite Preparation: Dissolve the 2'-FANA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Synthesizer Setup: Install all reagent and solvent bottles on the synthesizer. Install the synthesis column containing the appropriate solid support.

-

System Priming: Perform a full prime of all reagent lines to ensure they are free of air bubbles and filled with fresh reagents.

Automated Synthesis

-

Sequence Entry: Enter the desired 2'-FANA sequence into the synthesizer software.

-

Protocol Selection: Select a synthesis protocol optimized for 2'-FANA. The key modification from a standard DNA cycle is the extended coupling time.

-

Initiate Synthesis: Start the automated synthesis run. The instrument will perform the four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each monomer in the sequence.

Table of a Typical 2'-FANA Synthesis Cycle on an Automated Synthesizer:

| Step | Reagent | Wait Time | Purpose |

| 1. Detritylation | 3% TCA in DCM | 60 sec | Remove 5'-DMT group |

| 2. Wash | Acetonitrile | 30 sec | Remove acid and DMT cation |

| 3. Coupling | 2'-FANA Phosphoramidite + Activator | 360 sec (6 min) [1] | Form new internucleotide linkage |

| 4. Wash | Acetonitrile | 30 sec | Remove excess monomer/activator |

| 5. Capping | Cap A + Cap B | 30 sec | Block unreacted 5'-OH groups |

| 6. Wash | Acetonitrile | 30 sec | Remove capping reagents |

| 7. Oxidation | 0.02 M Iodine solution | 45 sec | Stabilize phosphite to phosphate |

| 8. Wash | Acetonitrile | 60 sec | Prepare for the next cycle |

Post-Synthesis: Cleavage and Deprotection

This crucial final stage liberates the oligonucleotide from the solid support and removes all remaining protecting groups.

-

Column Removal: Once the synthesis is complete, remove the column from the synthesizer and carefully transfer the CPG support to a 2 mL screw-cap vial.

-

Cleavage & Deprotection:

-

Add 1-2 mL of concentrated ammonium hydroxide (28-30% NH₃ in water) to the vial containing the CPG. [13] * Seal the vial tightly. Ensure the cap has a suitable seal (e.g., O-ring) to withstand pressure.

-

Heat the vial at 55 °C for 8-12 hours. This single step cleaves the succinyl linker from the CPG and removes the cyanoethyl groups from the phosphates and the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl). [1][14] * Note: For oligonucleotides containing sensitive modifications, or when faster deprotection is desired, AMA reagent can be used at room temperature for 10 minutes, followed by heating at 55 °C for 10 minutes. However, this requires the use of acetyl-protected dC (dC-Ac) to prevent base modification. [13]3. Product Recovery:

-

Allow the vial to cool completely to room temperature.

-

Carefully open the vial.

-

Using a syringe with a filter, draw up the supernatant (ammonium hydroxide solution containing the crude oligonucleotide) and transfer it to a new tube.

-

Wash the CPG twice with 0.5 mL of 50% ethanol or sterile water and combine the washes with the supernatant.

-

-

Drying: Evaporate the solution to dryness using a centrifugal vacuum concentrator (e.g., SpeedVac). The resulting pellet is the crude 2'-FANA oligonucleotide.

Purification and Quality Control

The crude product contains the full-length oligonucleotide as well as any truncated sequences from failed capping or coupling steps.

-

Purification: The crude product is typically resuspended in sterile water and purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), or Polyacrylamide Gel Electrophoresis (PAGE).

-

Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and Mass Spectrometry (e.g., ESI-MS) to verify the correct molecular weight.

References

-

Universal Solid Supports for the Synthesis of Oligonucleotides via a Transesterification of H-phosphonate Diester Linkage. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

-

Oligonucleotide synthesis - Wikipedia. Wikipedia. [Link]

- Reagents for oligonucleotide cleavage and deprotection.

-

Enhancing the cleavage of Oligonucleotides. Vapourtec Ltd. [Link]

-

Solid-phase synthesis of 2'-deoxy-2'-fluoro- beta-D-oligoarabinonucleotides (2'F-ANA) and their phosphorothioate derivatives. PubMed. [Link]

-

Facile and rapid deprotection conditions for the cleavage of synthetic oligonucleotides from 1,4-anhydroerythritol-based universal polymer support. PubMed. [Link]

-

Ultrafast Cleavage and Deprotection of Oligonucleotides Synthesis and Use of C Ac Derivatives. Taylor & Francis Online. [Link]

-

Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Research. [Link]

-

Deprotection Guide. Glen Research. [Link]

-

Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). PMC. [Link]

-

A solid-phase enzymatic synthesis platform for the facile production of 2'-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase. PubMed. [Link]

-

2'-F-ARABINONUCLEIC ACID (2'-F-ANA). Cambio. [Link]

-

2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. PMC. [Link]

-

2'-Deoxy-2'-fluoroarabinouridine-3'-CE-phosphoramidite. Amerigo Scientific. [Link]

-

2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers. Canadian Journal of Chemistry. [Link]

-

A solid-phase enzymatic synthesis platform for the facile production of 2′-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase. Nucleic Acids Research - Oxford Academic. [Link]

-

Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science (RSC Publishing). [Link]

-

2'-F-A-ANA-CE Phosphoramidite. Glen Research. [Link]

-

2'-F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites. Glen Research. [Link]

-

Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. MDPI. [Link]

- Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3.

-

(PDF) 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]

- Oligonucleotides containing 2'-deoxy-2'fluoro-beta-d-arabinose nucleic acid (2'-fana) for treatment and diagnosis of retroviral diseases.

-

Synthesis of 2'-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. PubMed. [Link]

-

2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. PMC. [Link]

-

2'-F-RNA Phosphoramidites. Glen Research. [Link]

-

FAQs. Bio-Fab Research. [Link]

-

2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. PMC. [Link]

-

2'-Fluoroarabino- and arabinonucleic acid show different conformations, resulting in deviating RNA affinities and processing of their heteroduplexes with RNA by RNase H. Semantic Scholar. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. cambio.co.uk [cambio.co.uk]

- 3. glenresearch.com [glenresearch.com]

- 4. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. WO2018058006A1 - Oligonucleotides containing 2'-deoxy-2'fluoro-beta-d-arabinose nucleic acid (2'-fana) for treatment and diagnosis of retroviral diseases - Google Patents [patents.google.com]

- 7. atdbio.com [atdbio.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. biofabresearch.com [biofabresearch.com]

- 10. genelink.com [genelink.com]

- 11. glenresearch.com [glenresearch.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. glenresearch.com [glenresearch.com]

- 14. US6664388B2 - Reagents for oligonucleotide cleavage and deprotection - Google Patents [patents.google.com]

Application Notes & Protocols: Glycosylation Conditions for 2-Deoxy-2-fluoro-α-D-arabinofuranose

Introduction: The Significance of 2'-Fluoro-Arabinonucleosides

The strategic incorporation of fluorine into carbohydrate scaffolds has become a cornerstone of modern medicinal chemistry and drug development. Among these, 2'-deoxy-2'-fluoro-arabinonucleosides (2'F-ANA) have emerged as a critically important class of molecules.[1][2] Their unique conformational properties, which mimic an RNA-like sugar pucker, lead to enhanced binding affinity and thermal stability when incorporated into oligonucleotides.[2] This has made 2'F-ANA a key component in the development of next-generation antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.[1][2]

The synthesis of these vital nucleoside analogues hinges on the crucial N-glycosylation step, where a protected 2-deoxy-2-fluoro-α-D-arabinofuranose donor is coupled with a nucleobase acceptor.[3] Achieving high yield and, most importantly, controlling the stereochemistry at the anomeric center (C1') to favor the biologically active β-anomer is a significant synthetic challenge.[4] This guide provides a detailed overview of the prevalent glycosylation conditions, explores the mechanistic rationale behind procedural choices, and offers detailed protocols for researchers in the field.

Core Concepts in 2-Deoxy-2-fluoro-arabinofuranose Glycosylation

The stereochemical outcome of the glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the choice of promoter or catalyst, the solvent system, and the protecting groups on the sugar moiety.[5][6] Unlike glycosylations with a participating group at the C2 position (like an acyl group) which reliably yields 1,2-trans products, the non-participating fluorine atom at C2 in our substrate necessitates careful optimization to control anomeric selectivity.[7]

Glycosyl Donors: The Electrophilic Partner

The selection of an appropriate glycosyl donor is paramount. The leaving group at the anomeric position must be readily activated under conditions that are compatible with the sensitive nucleobase acceptor.

-

Glycosyl Halides (Bromides and Chlorides): These are among the most common donors due to their high reactivity.[4][7] The 1-α-bromide, in particular, is a frequently used intermediate.[1][4] It can be synthesized from the corresponding 1-O-acylated sugar using reagents like HBr in acetic acid or, under milder conditions, with TMSBr and a catalytic amount of ZnBr2.[4]

-

Thioglycosides: These donors offer a balance of stability for purification and sufficient reactivity for activation by various thiophilic promoters. Their reactivity can be "tuned" based on the protecting groups used on the sugar.[8]

-

Glycosyl Phosphates: Anomeric phosphates have been used in chemo-enzymatic approaches, where an enzyme catalyzes the glycosylation step, often with high stereoselectivity.[9]

-

Donors with Specialized Leaving Groups: Innovative strategies, such as using a chromenone-based leaving group, have been developed to achieve stereospecific SN2 glycosylation, leading to complete inversion of the anomeric configuration.[10]

Promoters and Catalysts: Activating the Donor

The promoter's role is to activate the anomeric leaving group, generating a reactive oxocarbenium ion or facilitating an SN2-like displacement.

-